molecular formula C₁₂H₁₄FIN₂O₅ B1140906 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine CAS No. 61787-10-8

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine

Cat. No.: B1140906
CAS No.: 61787-10-8
M. Wt: 412.15
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves multiple steps. One common method includes the iodination of 5’-deoxy-5-fluorouridine followed by protection of the hydroxyl groups with isopropylidene . The reaction conditions typically involve the use of iodine and a suitable oxidizing agent in an organic solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity of the reagents and controlling the reaction environment to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies . The molecular targets and pathways involved include the inhibition of thymidylate synthase and the incorporation into DNA and RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine is unique due to its specific structural modifications, which enhance its stability and solubility in organic solvents. This makes it a valuable intermediate in the synthesis of other nucleoside analogs .

Properties

CAS No.

61787-10-8

Molecular Formula

C₁₂H₁₄FIN₂O₅

Molecular Weight

412.15

Synonyms

5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)uridine; 

Origin of Product

United States

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